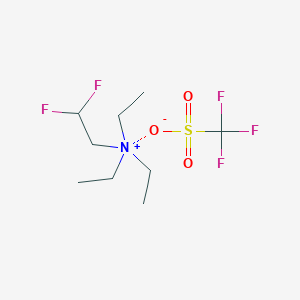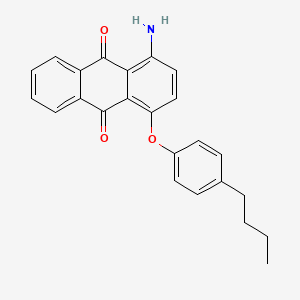
3-Bromo-2-methylbenzohydrazidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methylbenzohydrazidehydrochloride is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a methyl group, and a hydrazide functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylbenzohydrazidehydrochloride typically involves the reaction of 3-Bromo-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
- Dissolve 3-Bromo-2-methylbenzaldehyde in ethanol.
- Add hydrazine hydrate to the solution.
- Add hydrochloric acid dropwise to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate and wash with cold ethanol.
- Dry the product under vacuum to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, may be optimized to increase yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methylbenzohydrazidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or hydrazines.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-2-methylbenzohydrazidehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its hydrazide functional group, which is known to exhibit various pharmacological activities.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methylbenzohydrazidehydrochloride involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-methoxybenzohydrazide
- 3-Bromo-2-methylbenzaldehyde
- 2-Bromo-3-methylbenzoic acid
Uniqueness
3-Bromo-2-methylbenzohydrazidehydrochloride is unique due to the presence of both a bromine atom and a hydrazide functional group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The hydrazide group is particularly important for its ability to form covalent bonds with biological targets, making it a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C8H10BrClN2O |
|---|---|
Poids moléculaire |
265.53 g/mol |
Nom IUPAC |
3-bromo-2-methylbenzohydrazide;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O.ClH/c1-5-6(8(12)11-10)3-2-4-7(5)9;/h2-4H,10H2,1H3,(H,11,12);1H |
Clé InChI |
CHRUXHCRCGJFJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)C(=O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)


![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)



![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)



![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
